Cas no 920798-90-9 ((2S)-2-(4-bromophenyl)morpholine)

(2S)-2-(4-Bromophenyl)morpholine is a chiral morpholine derivative featuring a bromophenyl substituent at the stereogenic center. This compound is valued for its role as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of the bromine atom offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its stereochemical purity (S-configuration) makes it suitable for enantioselective applications, ensuring precise control in asymmetric synthesis. The morpholine ring enhances solubility and stability, facilitating handling in various reaction conditions. This compound is commonly employed in medicinal chemistry research for the development of bioactive molecules.
(2S)-2-(4-bromophenyl)morpholine structure
920798-90-9 structure
Product Name:(2S)-2-(4-bromophenyl)morpholine
CAS No:920798-90-9
MF:C10H12BrNO
MW:242.11238193512
MDL:MFCD27932935
CID:747224
PubChem ID:28806257
Update Time:2025-10-19

(2S)-2-(4-bromophenyl)morpholine Chemical and Physical Properties

Names and Identifiers

    • Morpholine, 2-(4-bromophenyl)-, (2S)-
    • (2S)-2-(4-Bromo-phenyl)-morpholine
    • (2S)-2-(4-bromophenyl)morpholine
    • (S)-2-(4-Bromophenyl)morpholine
    • AT27727
    • 920798-90-9
    • SCHEMBL503006
    • (S)-2-(4-Bromo-phenyl)-morpholine
    • EN300-25993111
    • IWMSBXAXPYFDAE-SNVBAGLBSA-N
    • DTXSID10651643
    • CS-0143963
    • MDL: MFCD27932935
    • Inchi: 1S/C10H12BrNO/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2/t10-/m1/s1
    • InChI Key: IWMSBXAXPYFDAE-SNVBAGLBSA-N
    • SMILES: BrC1C=CC(=CC=1)[C@H]1CNCCO1

Computed Properties

  • Exact Mass: 241.01023g/mol
  • Monoisotopic Mass: 241.01023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 21.3Ų

(2S)-2-(4-bromophenyl)morpholine Pricemore >>

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(2S)-2-(4-bromophenyl)morpholine Suppliers

Amadis Chemical Company Limited
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(CAS:920798-90-9)(2S)-2-(4-bromophenyl)morpholine
Order Number:A1045558
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Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:20
Price ($):2060.0/7539.0
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Additional information on (2S)-2-(4-bromophenyl)morpholine

Introduction to (2S)-2-(4-bromophenyl)morpholine (CAS No. 920798-90-9)

(2S)-2-(4-bromophenyl)morpholine (CAS No. 920798-90-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a morpholine ring and a brominated phenyl group. These features contribute to its potential applications in various biological and pharmaceutical contexts.

The morpholine ring is a six-membered heterocyclic compound containing an oxygen atom and a nitrogen atom, which imparts specific chemical and biological properties. The brominated phenyl group adds further complexity and reactivity, making (2S)-2-(4-bromophenyl)morpholine an interesting molecule for synthetic chemists and drug developers.

Recent studies have highlighted the importance of chiral compounds in drug discovery and development. The enantiomeric purity of (2S)-2-(4-bromophenyl)morpholine is crucial for its biological activity and safety profile. Chiral molecules can exhibit different pharmacological effects, with one enantiomer being more active or less toxic than the other. Therefore, the synthesis and purification of the (2S) enantiomer are essential steps in the development of potential therapeutic agents.

In the context of medicinal chemistry, (2S)-2-(4-bromophenyl)morpholine has been explored for its potential as a lead compound in the development of new drugs. Its structural features make it suitable for modification through various synthetic routes, allowing researchers to optimize its properties for specific therapeutic targets. For instance, the bromine atom can be replaced with other functional groups to enhance binding affinity or metabolic stability.

One area of active research involves the use of (2S)-2-(4-bromophenyl)morpholine as a scaffold for the design of inhibitors targeting specific enzymes or receptors. Enzyme inhibitors are crucial in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The ability to fine-tune the structure of (2S)-2-(4-bromophenyl)morpholine through chemical modifications offers a promising avenue for developing highly selective and potent inhibitors.

Additionally, (2S)-2-(4-bromophenyl)morpholine has been investigated for its potential as a ligand in protein-protein interaction (PPI) studies. PPIs play a critical role in many biological processes, and modulating these interactions can lead to novel therapeutic strategies. The morpholine ring's ability to form hydrogen bonds and the brominated phenyl group's hydrophobic interactions make (2S)-2-(4-bromophenyl)morpholine an attractive candidate for PPI modulation.

Clinical trials involving compounds derived from (2S)-2-(4-bromophenyl)morpholine are still in their early stages, but preliminary results are encouraging. Preclinical studies have demonstrated that these compounds exhibit favorable pharmacokinetic properties, such as good oral bioavailability and low toxicity. These findings suggest that (2S)-2-(4-bromophenyl)morpholine-based drugs may have a favorable safety profile, which is essential for their successful translation into clinical applications.

The synthesis of (2S)-2-(4-bromophenyl)morpholine typically involves several steps, including the formation of the morpholine ring and the introduction of the brominated phenyl group. Various synthetic methods have been developed to achieve high yields and enantiomeric purity. For example, asymmetric synthesis techniques using chiral catalysts or chiral auxiliaries can be employed to selectively produce the desired enantiomer.

Moreover, computational methods have played a significant role in understanding the structure-activity relationships (SAR) of (2S)-2-(4-bromophenyl)morpholine derivatives. Molecular modeling and docking studies have provided insights into how these compounds interact with their target proteins at the molecular level. This information is invaluable for guiding the rational design of more effective drugs.

In conclusion, (2S)-2-(4-bromophenyl)morpholine (CAS No. 920798-90-9) is a versatile compound with potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive scaffold for drug discovery, particularly in the development of enzyme inhibitors and PPI modulators. Ongoing research continues to uncover new possibilities for this compound, highlighting its significance in advancing therapeutic strategies for various diseases.

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Amadis Chemical Company Limited
(CAS:920798-90-9)(2S)-2-(4-bromophenyl)morpholine
A1045558
Purity:99%/99%
Quantity:1g/5g
Price ($):2060.0/7539.0
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